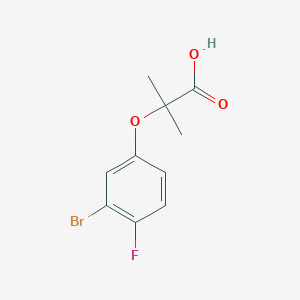

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid

Descripción

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is a halogenated phenylpropanoic acid derivative characterized by a phenoxy group substituted with bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively, attached to a 2-methylpropanoic acid backbone. The bromo and fluoro substituents likely enhance metabolic stability and influence binding interactions in biological systems, as seen in related compounds .

Propiedades

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-10(2,9(13)14)15-6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWJBORRTCNAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Oxidation and Reduction: The phenoxy ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Formation of derivatives with different substituents on the phenoxy ring.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced phenolic compounds.

Esterification: Formation of esters with varying alkyl groups.

Aplicaciones Científicas De Investigación

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid with key analogs, focusing on structural variations, molecular properties, and functional roles:

Structural and Functional Insights

- Halogen Substitution Effects : Bromo and fluoro groups enhance lipophilicity and resistance to oxidative metabolism. For example, Bezafibrate’s 4-chloro substituent contributes to its hypolipidemic activity by modulating lipid metabolism enzymes . The dichlorocyclopropyl group in WIN 35,833 improves pharmacokinetic stability, with 70–90% plasma protein binding observed in rats, monkeys, and humans .

- Positional Isomerism : The placement of halogens significantly impacts biological activity. The 3-bromo-4-fluoro configuration in the target compound may offer steric and electronic advantages over the 4-bromo-2-fluoro isomer (CAS 1314671-09-4), which is marketed as a biochemical reagent but lacks reported therapeutic data .

- Synthesis Methods: Many analogs are synthesized via hydrolysis of ester precursors. For instance, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid is prepared by hydrolyzing its methyl ester with KOH in methanol/acetone, yielding 41% pure product . Similar methods likely apply to the target compound.

Pharmacokinetic and Physicochemical Comparisons

- Solubility and Stability: The 2-methylpropanoic acid moiety generally confers moderate aqueous solubility. For example, 2-bromo-2-methylpropanoic acid (M.Wt. 167.01) is slightly soluble in water but dissolves readily in alcohols and ethers . Hydrogen bonding, as seen in the crystal structure of the ethylphenyl analog, may enhance solid-state stability .

- Metabolism and Excretion: WIN 35,833 is excreted primarily via urine in humans, with glucuronic acid conjugation as a major metabolic pathway . The bromo-fluoro substitution in the target compound may slow hepatic clearance compared to non-halogenated analogs.

Actividad Biológica

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C11H12BrF O3

- CAS Number : 1680208-46-1

- Structure : The compound features a bromine and fluorine substituent on the aromatic ring, which may influence its reactivity and biological interactions.

The biological activity of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid can be attributed to its ability to interact with various cellular targets, particularly in signaling pathways related to cell growth and apoptosis. The presence of halogen atoms (bromine and fluorine) enhances the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions which can modulate enzyme activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid led to an increase in early and late apoptotic cells in breast cancer (MCF-7) and bladder cancer (T-24) cell lines, suggesting its potential as a therapeutic agent against these cancers.

Table 1: Effects on Cell Viability and Apoptosis

| Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |

|---|---|---|---|---|

| MCF-7 | 168.78 | 0.1 | 0.81 | 2.16 |

| T-24 | 257.87 | Not reported | Not reported | Not reported |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 cells revealed that it arrests the cell cycle at the G1 phase, reducing the percentage of cells in the S and G2 phases significantly. This indicates that the compound may inhibit DNA replication processes, thus contributing to its anticancer effects.

- Kinase Inhibition : Another area of research focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found to selectively inhibit Aurora A kinase, which is crucial for cell cycle regulation. This selectivity was confirmed through molecular docking studies that demonstrated favorable binding interactions with key amino acid residues in the kinase's active site.

Comparative Analysis

The biological activity of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid can be compared with similar compounds to understand its unique properties:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(3-Chloro-4-fluorophenoxy)-2-methylpropanoic acid | 200 | Similar mechanism; less potent |

| 2-(3-Bromo-4-methylphenoxy)-2-methylpropanoic acid | 150 | Different substituent; varied activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.